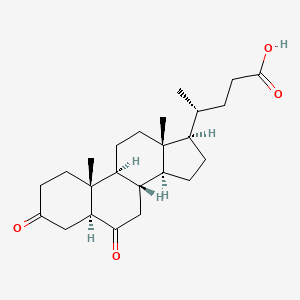
3,6-Dioxo-5alpha-cholan-24-oic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholan-24-oicacid, 3,6-dioxo-, (5a)- (9CI), also known as (5alpha)-3,6-dioxocholan-24-oic acid, is a bile acid derivative with the molecular formula C24H36O4 and a molecular weight of 388.55 g/mol . This compound is a natural product and is part of the bile acid family, which plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cholan-24-oicacid, 3,6-dioxo-, (5a)- (9CI) typically involves the oxidation of cholanic acid derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction is carried out at elevated temperatures to ensure complete oxidation of the cholanic acid to the desired 3,6-dioxo derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The purification of the final product is achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Cholan-24-oicacid, 3,6-dioxo-, (5a)- (9CI) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the 3,6-dioxo groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions at the 24-oic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of catalysts such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: More oxidized bile acid derivatives.
Reduction: Hydroxylated bile acids.
Substitution: Esterified or amidated bile acids.
Applications De Recherche Scientifique
Cholan-24-oicacid, 3,6-dioxo-, (5a)- (9CI) has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex bile acid derivatives.
Biology: Studied for its role in the metabolism and regulation of cholesterol and other lipids.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
Mécanisme D'action
The mechanism of action of Cholan-24-oicacid, 3,6-dioxo-, (5a)- (9CI) involves its interaction with bile acid receptors and transporters in the liver and intestines. It regulates the expression of genes involved in bile acid synthesis, transport, and metabolism. The compound also influences the activity of enzymes such as cholesterol 7α-hydroxylase, which is crucial for bile acid biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dioxo-5alpha-cholan-24-oic Acid: Another bile acid derivative with similar structural features but differing in the position of the oxo groups.
5α-Cholanic Acid-3,6-dione: A closely related compound with similar chemical properties.
Uniqueness
Cholan-24-oicacid, 3,6-dioxo-, (5a)- (9CI) is unique due to its specific oxo group positions at the 3 and 6 positions, which confer distinct chemical reactivity and biological activity compared to other bile acid derivatives .
Propriétés
Formule moléculaire |
C24H36O4 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
(4R)-4-[(5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H36O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14,16-20H,4-13H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,20-,23-,24-/m1/s1 |
Clé InChI |
AWINBLVINXVKTE-DLKBGQMWSA-N |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















